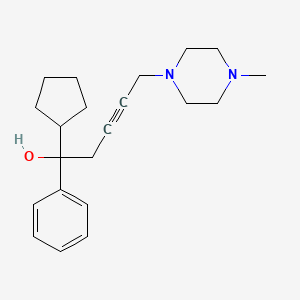

![molecular formula C13H18N2O3S B5529203 N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5529203.png)

N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide is a type of sulfonamide derivative. Sulfonamide derivatives have been the focus of much attention due to their wide range of biological activities. When conjugated with acetamide fragments, they exhibit antimicrobial and anticancer activities . The compound’s molecular formula is C13H18N2O3S .

Synthesis Analysis

The synthesis of N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide involves the design, creation, and assessment of a new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties . These compounds are synthesized and then characterized for their antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .Molecular Structure Analysis

The molecular structure of N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide is complex, with a molecular weight of 282.35862 . The structure includes a cyclopentylamino group attached to a sulfonyl phenyl group, which is further attached to an acetamide group .Aplicaciones Científicas De Investigación

C13H18N2O3S C_{13}H_{18}N_{2}O_{3}S C13H18N2O3S

and a molecular weight of 282.364, has various potential applications in scientific research .Cancer Research

N-[4-(cyclopentylsulfamoyl)phenyl]acetamide: has been explored for its cytotoxic activity against cancer cell lines. Studies have synthesized novel sulfonamide derivatives of this compound to evaluate their effectiveness against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The results of such studies can lead to the development of new anticancer drugs.

Mecanismo De Acción

The mechanism of action of N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide is primarily through the inhibition of dihydrofolate reductase (DHFR), which is a key mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities . A molecular docking study was performed to identify the mode of action of the synthesized compounds, and good binding interactions were observed with the active sites of DHFR .

Safety and Hazards

The safety data sheet for a similar compound, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide, indicates that it is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

Direcciones Futuras

The future directions for N-{4-[(cyclopentylamino)sulfonyl]phenyl}acetamide and similar compounds involve further exploration of their antimicrobial and anticancer activities. Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug . Some of these synthesized compounds are active as antibacterial and antifungal agents . This suggests potential for further development and study of these compounds in the field of medicinal chemistry.

Propiedades

IUPAC Name |

N-[4-(cyclopentylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-10(16)14-11-6-8-13(9-7-11)19(17,18)15-12-4-2-3-5-12/h6-9,12,15H,2-5H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPQSOXNZKVGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(cyclopentylsulfamoyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5529124.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5529125.png)

![1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5529136.png)

![9-{[4-(dimethylamino)phenyl]acetyl}-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5529143.png)

![3-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5529144.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5529158.png)

![5-[(2,5-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5529171.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylpropanoate](/img/structure/B5529192.png)

![2,2-diphenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5529212.png)

![N,N-dimethyl-3-[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]propan-1-amine](/img/structure/B5529226.png)